molecular formula C14H23NO3 B567370 Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1346556-73-7

Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B567370
CAS No.: 1346556-73-7
M. Wt: 253.342
InChI Key: WBDRRHIDBADVAT-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-7-azaspiro[35]nonane-7-carboxylate is a chemical compound with the molecular formula C14H23NO3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-7-azaspiro[35]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-6-4-14(5-7-15)8-11(9-14)10-16/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRRHIDBADVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725597
Record name tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346556-73-7
Record name tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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